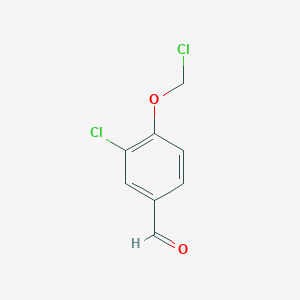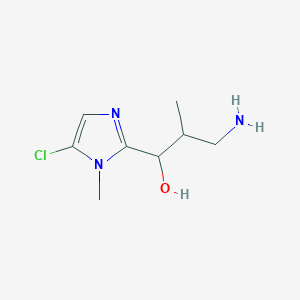
3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” is a synthetic organic compound that features an imidazole ring substituted with a chlorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” typically involves multi-step organic reactions. One possible route could involve the alkylation of an imidazole derivative followed by chlorination and subsequent amination. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions could involve the conversion of the imidazole ring or the reduction of the amino group.
Substitution: The chlorine atom on the imidazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could result in various substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it might be used to study enzyme interactions, receptor binding, or as a probe in biochemical assays.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, it could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Wirkmechanismus
The mechanism of action of “3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-chloro-1H-imidazol-2-yl)-2-methylpropan-1-ol
- 3-amino-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol
- 3-amino-1-(5-chloro-1H-imidazol-2-yl)-2-ethylpropan-1-ol
Uniqueness
The unique combination of functional groups in “3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” may confer specific properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds. This could make it particularly valuable in certain applications, such as drug development or as a chemical intermediate.
Eigenschaften
Molekularformel |
C8H14ClN3O |
|---|---|
Molekulargewicht |
203.67 g/mol |
IUPAC-Name |
3-amino-1-(5-chloro-1-methylimidazol-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H14ClN3O/c1-5(3-10)7(13)8-11-4-6(9)12(8)2/h4-5,7,13H,3,10H2,1-2H3 |
InChI-Schlüssel |
WMAXBYKWFIKLPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1=NC=C(N1C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


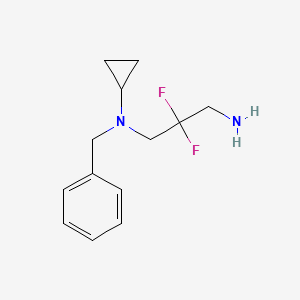
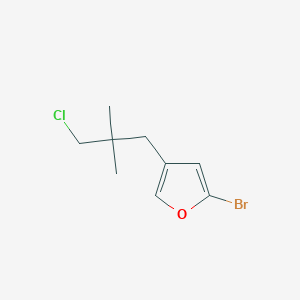
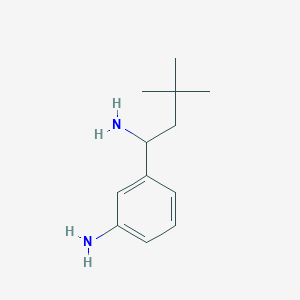

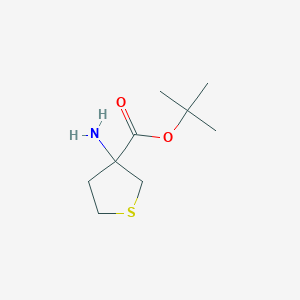
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)


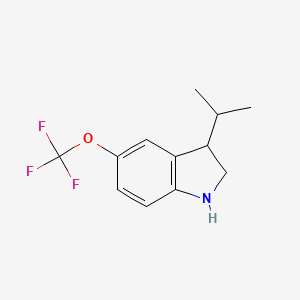


![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)

